"2-(3-Hydroxypropyl)aminopyridine chemical properties"
"2-(3-Hydroxypropyl)aminopyridine chemical properties"
Bifunctional Building Block for Medicinal Chemistry & Linkerology [1]
Executive Summary
2-(3-Hydroxypropyl)aminopyridine (CAS: 19068-80-5) is a versatile bifunctional intermediate extensively utilized in drug discovery, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.[1] Structurally, it features a pyridine ring substituted at the 2-position with a secondary amine linked to a primary alcohol via a propyl spacer.[1]
This unique architecture provides three distinct vectors for chemical modification:
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The Pyridine Nitrogen: A basic site for protonation or metal coordination.[1]
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The Secondary Amine: A stable linkage that modulates the electron density of the pyridine ring.[1]
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The Primary Alcohol: A reactive handle for further derivatization (e.g., conversion to halides, tosylates, or oxidation to aldehydes).[1]
This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles required for the effective utilization of this compound in high-stakes research environments.[1]
Physicochemical Specifications
The following data aggregates experimental values and high-confidence predictive models suitable for experimental planning.
| Property | Value / Description | Source/Notes |
| IUPAC Name | 3-(Pyridin-2-ylamino)propan-1-ol | Official Nomenclature |
| CAS Number | 19068-80-5 | Primary Identifier |
| Molecular Formula | C₈H₁₂N₂O | |
| Molecular Weight | 152.19 g/mol | |
| Appearance | Viscous yellow oil to low-melting solid | Tendency to darken on air exposure |
| Boiling Point | 175–185 °C @ 5 Torr | High vacuum distillation required |
| Density | ~1.147 g/cm³ | Predicted |
| pKa (Pyridine N) | 6.9 – 7.1 (Estimated) | More basic than pyridine (5.[1][2][3][4]2) due to amino donor effect |
| pKa (Alcohol) | ~15.5 | Typical primary alcohol |
| LogP | 0.6 – 0.9 | Moderate lipophilicity; water soluble |
| Solubility | High: Ethanol, DMSO, DCM, dilute acidModerate: Water, Ether |
Synthesis & Manufacturing
The most robust route to 2-(3-Hydroxypropyl)aminopyridine utilizes a Nucleophilic Aromatic Substitution (SₙAr) .[1] Unlike electrophilic substitution, this reaction is driven by the electron-deficiency of the pyridine ring, activated by the electronegative halogen at the 2-position.[1]
Reaction Mechanism (SₙAr)
The reaction proceeds via an addition-elimination mechanism.[1] The amine nucleophile attacks the C2 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the halide leaving group.[1]
Figure 1: SₙAr mechanism for the synthesis of 2-(3-Hydroxypropyl)aminopyridine.
Validated Experimental Protocol
Objective: Synthesis of 10g of 2-(3-Hydroxypropyl)aminopyridine.
Reagents:
-
3-Amino-1-propanol (3.0 - 5.0 eq) Note: Excess amine acts as both solvent and acid scavenger.[1]
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Base (Optional): K₂CO₃ (1.5 eq) if reducing amine equivalents.[1]
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition: Add 2-chloropyridine (11.3 g, 100 mmol) and 3-amino-1-propanol (22.5 g, 300 mmol). Solvent is not strictly necessary if running neat, but n-Butanol can be used to control temperature.[1]
-
Reaction: Heat the mixture to 120–130 °C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1]
-
Workup:
-
Purification:
Chemical Reactivity Profile
This molecule is a "chemical chameleon," offering distinct reactivity patterns based on pH and reagents.[1]
Figure 2: Reactivity map highlighting the three functional vectors.
Key Mechanistic Insights[1]
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Competing Nucleophiles: In alkylation reactions, the pyridine nitrogen is often more nucleophilic than the secondary amine due to the steric bulk of the propyl chain and the resonance delocalization of the amine lone pair into the ring. However, the primary alcohol is the most nucleophilic site for acylation or sulfonylation under standard conditions.
-
Protecting Group Strategy: If modification of the secondary amine is required, the alcohol should be protected first (e.g., as a TBDMS ether).[1] Conversely, the pyridine ring is stable to most oxidation conditions used to convert the alcohol to an aldehyde.
Applications in Drug Discovery[1][6]
Linkerology in PROTACs
2-(3-Hydroxypropyl)aminopyridine serves as an ideal "anchor" for E3 ligase ligands (e.g., Cereblon or VHL binders).[1]
-
Role: The pyridine ring can mimic aromatic residues in the binding pocket, while the propyl-hydroxyl chain acts as a variable-length spacer.[1]
-
Workflow: The alcohol is typically converted to a leaving group (Tosylate/Mesylate) and then displaced by the E3 ligand or the Warhead, creating a defined spatial separation.
Kinase Inhibitor Scaffolds
The 2-aminopyridine motif is a privileged scaffold in kinase inhibition (mimicking the adenine ring of ATP).[1]
-
H-Bonding: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the exocyclic NH donates a hydrogen bond.[1]
-
Solubility: The hydroxypropyl tail extends into the solvent-exposed region, improving the overall water solubility and pharmacokinetic (PK) profile of the inhibitor.[1]
Safety & Handling (SDS Summary)
| Hazard Class | GHS Category | Statement |
| Acute Toxicity | Category 3 | Toxic if swallowed or in contact with skin.[1][6] |
| Skin Irritation | Category 2 | Causes skin irritation.[1][7][8] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1][6] |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of vapors during heating.[1]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is hygroscopic and may darken (oxidize) upon prolonged exposure to air.[1]
-
Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[1]
References
-
Synthesis & Applications: Journal of Medicinal Chemistry, 2005 , 48(3), 926–934.[1] [1]
-
Aminopyridine Reactivity: Chemical Communications, 2022 , 58, 343-382.[1]
-
pKa Data: Organic Chemistry Data, Evans pKa Table (Pyridine derivatives).
-
Safety Data: PubChem Compound Summary for CAS 19068-80-5. [1]
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 5. Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
